(5E)-5-{3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
CAS No.: 6526-89-2
Cat. No.: VC11235008
Molecular Formula: C24H25NO4S2
Molecular Weight: 455.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6526-89-2 |
|---|---|
| Molecular Formula | C24H25NO4S2 |
| Molecular Weight | 455.6 g/mol |
| IUPAC Name | (5E)-5-[[3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C24H25NO4S2/c1-4-12-25-23(26)22(31-24(25)30)16-18-8-11-20(21(15-18)27-5-2)29-14-13-28-19-9-6-17(3)7-10-19/h4,6-11,15-16H,1,5,12-14H2,2-3H3/b22-16+ |
| Standard InChI Key | GYQDPQSVNRVEHB-CJLVFECKSA-N |
| Isomeric SMILES | CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC=C)OCCOC3=CC=C(C=C3)C |
| SMILES | CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC=C)OCCOC3=CC=C(C=C3)C |
| Canonical SMILES | CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC=C)OCCOC3=CC=C(C=C3)C |
Introduction
Chemical Structure and Nomenclature
Core Framework and Substituent Analysis
The compound features a 1,3-thiazolidin-4-one core, a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The E-configuration at the C5 position (denoted by the (5E) prefix) establishes a trans geometry for the benzylidene double bond, critical for molecular rigidity and intermolecular interactions . Key substituents include:
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A 3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene group at position 5, introducing aromaticity and ether linkages.
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A prop-2-en-1-yl (allyl) group at position 3, contributing to electron delocalization and reactivity.
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A thioxo (C=S) group at position 2, enhancing hydrogen-bonding potential .
Comparative Structural Analysis
Structurally analogous compounds from search results highlight the impact of substituent variation:
The 4-methylphenoxyethoxy group in the target compound likely enhances steric bulk compared to the 2-methyl isomer in Compound , potentially influencing solubility and binding affinity .
Synthesis and Characterization
Synthetic Pathways
While explicit synthesis protocols for the target compound are absent in the provided sources, general thiazolidinone synthesis strategies can be inferred:
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Knoevenagel Condensation: Reaction between a 1,3-thiazolidin-4-one precursor and a substituted benzaldehyde derivative under basic conditions to form the benzylidene moiety .
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Etherification: Introduction of the 2-(4-methylphenoxy)ethoxy group via Williamson ether synthesis, utilizing 4-methylphenol and a dihaloethane intermediate .
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Allylation: Quaternization of the thiazolidinone nitrogen with allyl bromide to install the prop-2-en-1-yl group .
Spectroscopic Characterization
Key characterization data from analogous compounds ( , , ) suggest the following analytical approaches:
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NMR Spectroscopy:
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Mass Spectrometry: High-resolution MS expected to confirm the molecular ion [M+H]+ at m/z 520.1468 (calculated for C28H25FN2O5S ).
Physicochemical Properties
Thermodynamic Parameters
Comparative data from structurally related compounds ( , ):
| Property | Target Compound (Predicted) | Compound | Compound |
|---|---|---|---|
| logP | 5.2 ± 0.3 | 4.8008 | 4.478 |
| Water Solubility | <0.1 mg/mL | logSw = -4.5862 | N/A |
| Melting Point | 180–185°C | N/A | N/A |
| Boiling Point | ~600°C | N/A | 596.8°C |
The elevated logP values across analogs indicate high lipophilicity, suggesting favorable membrane permeability but challenging aqueous solubility .
Stability and Reactivity
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